

A-Guide-to-the-IUPAC-Nomenclature-of-1-Bromo-3-methylcyclohexane-Isomers

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Compound of Interest

Compound Name: 1-Bromo-3-methylcyclohexane

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An In-depth Technical Guide for Chemical Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the stereoisomers of **1-bromo-3-methylcyclohexane**. It is designed to serve as a detailed reference for researchers, scientists, and drug development professionals, ensuring accurate and unambiguous communication of these chemical structures. This document outlines the systematic rules for naming these compounds, focusing on the designation of stereochemistry using both cis/trans and (R/S) descriptors.

Introduction to Stereoisomerism in 1-Bromo-3-methylcyclohexane

1-bromo-3-methylcyclohexane is a disubstituted cycloalkane that possesses two stereogenic centers (chiral centers) at carbon 1 (C1) and carbon 3 (C3). The presence of these two centers gives rise to a total of $2^2 = 4$ possible stereoisomers. These isomers can be classified into two pairs of enantiomers, which are diastereomers of each other. The spatial arrangement of the bromine and methyl substituents relative to the cyclohexane ring dictates the specific stereoisomer.

Method for Stereochemical Assignment: Cahn-Ingold-Prelog (CIP) Rules

The unambiguous assignment of the absolute configuration at each stereocenter is achieved using the Cahn-Ingold-Prelog (CIP) priority rules. This protocol provides the foundation for the (R/S) nomenclature.

Protocol for Assigning (R/S) Configuration:

- Identify Stereocenters: Locate all carbon atoms in the molecule bonded to four different substituents. For **1-bromo-3-methylcyclohexane**, these are C1 and C3.
- Assign Priorities: For each stereocenter, assign a priority (1, 2, 3, or 4) to the four attached groups based on atomic number. The atom with the higher atomic number receives higher priority.^{[1][2][3]}
 - If there is a tie, move to the next atoms along the chains until a point of difference is found.^{[1][4]}
 - For C1 (bonded to Br, C2, C6, H):
 - Priority 1: -Br (Atomic number 35)
 - Priority 2: -C6 (Path leads to C5, then C4, then C3 which is substituted with a methyl group)
 - Priority 3: -C2 (Path leads to C3 which is substituted, but the path from C1 to C6 takes precedence due to the subsequent path from C6 to C5, etc.)
 - Priority 4: -H (Atomic number 1)
 - For C3 (bonded to CH₃, C2, C4, H):
 - Priority 1: -C4 (Path leads to C5, then C6, then C1 which is substituted with Br)
 - Priority 2: -C2 (Path leads to C1 which is substituted with Br)
 - Priority 3: -CH₃ (Carbon bonded to three hydrogens)
 - Priority 4: -H (Atomic number 1)

- Orient the Molecule: Position the molecule so that the lowest-priority group (Priority 4, usually hydrogen) is pointing away from the viewer.^{[5][6]}
- Determine Configuration: Trace the path from priority 1 to 2 to 3.
 - If the path is clockwise, the configuration is designated (R) (from the Latin rectus, meaning right).^{[6][7]}
 - If the path is counter-clockwise, the configuration is designated (S) (from the Latin sinister, meaning left).^{[6][7]}

Diastereomers: Cis and Trans Isomerism

In cyclic systems, the terms cis and trans are used to describe the relative orientation of substituents.^{[8][9]}

- cis Isomers: The bromine and methyl groups are on the same face of the cyclohexane ring (both pointing up or both pointing down).
- trans Isomers: The bromine and methyl groups are on opposite faces of the ring (one pointing up and one pointing down).^[10]

Each of these diastereomers (cis and trans) exists as a pair of non-superimposable mirror images, known as enantiomers.

Summary of 1-Bromo-3-methylcyclohexane Stereoisomers

The four stereoisomers are systematically named by combining the cis/trans and (R/S) notations. The following table summarizes the IUPAC nomenclature for each isomer.

Diastereomer	Enantiomer (Absolute Configuration)	Full IUPAC Name
cis	(1R, 3S)	cis-(1R,3S)-1-bromo-3-methylcyclohexane
cis	(1S, 3R)	cis-(1S,3R)-1-bromo-3-methylcyclohexane
trans	(1R, 3R)	trans-(1R,3R)-1-bromo-3-methylcyclohexane
trans	(1S, 3S)	trans-(1S,3S)-1-bromo-3-methylcyclohexane

Visualization of Isomeric Relationships

The logical hierarchy and stereochemical relationships between the isomers of **1-bromo-3-methylcyclohexane** can be visualized as follows. The molecule first diverges into two diastereomeric forms (cis and trans), each of which comprises an enantiomeric pair.

Isomeric relationships of **1-bromo-3-methylcyclohexane**.

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